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Neohesperidin dihydrochalcone

Sweetness Potency Beverage Formulation Cost-in-Use

Select NHDC when thermal/pH stability and sustained sweetness are non-negotiable. Unlike aspartame (degrades under UHT), NHDC maintains potency across pH 2–10 and pasteurization, delivering a 164-day shelf life at 20°C. Its 3.8–6.4× saccharin equivalence and proven naringin bitterness suppression reduce cost-in-use versus NDC by >3×. Typical usage: 4–5 ppm for flavor enhancement, 10–30 ppm for sweetening. Procure the exact CAS 20702-77-6 to secure documented antioxidant capacity and the slow-onset, lingering profile essential for chewing gum and pharma orals.

Molecular Formula C28H36O15
Molecular Weight 612.6 g/mol
CAS No. 20702-77-6
Cat. No. B1678169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeohesperidin dihydrochalcone
CAS20702-77-6
Synonymsneohesperidin dihydrochalcone
neohesperidine DC
neohesperidine dihydrochalcone
Molecular FormulaC28H36O15
Molecular Weight612.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)CO)O)O)O)O)O
InChIInChI=1S/C28H36O15/c1-11-21(34)23(36)25(38)27(40-11)43-26-24(37)22(35)19(10-29)42-28(26)41-13-8-16(32)20(17(33)9-13)14(30)5-3-12-4-6-18(39-2)15(31)7-12/h4,6-9,11,19,21-29,31-38H,3,5,10H2,1-2H3/t11-,19+,21-,22+,23+,24-,25+,26+,27-,28+/m0/s1
InChIKeyITVGXXMINPYUHD-CUVHLRMHSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble (<1 mg/ml) (NTP, 1992)
Freely soluble in hot water, very slightly soluble in cold water, practically insoluble in ether and benzene
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Neohesperidin Dihydrochalcone (NHDC) CAS 20702-77-6: A Citrus-Derived High-Intensity Sweetener and Flavor Modifier


Neohesperidin dihydrochalcone (NHDC; E 959) is a high-intensity, non-nutritive sweetener and flavor modifier derived from the catalytic hydrogenation of neohesperidin, a naturally occurring bitter flavanone glycoside extracted from bitter oranges (Citrus aurantium) [1]. NHDC is a bicyclic flavonoid with an empirical formula of C₂₈H₃₆O₁₅ and a molecular weight of 612.58 g/mol [2]. Unlike its bitter parent compound, NHDC exhibits an intensely sweet taste profile that is approximately 340–1,800 times sweeter than sucrose on a weight-for-weight basis, depending on concentration and application matrix [3]. It is authorized as a food additive (E 959) in the European Union and is recognized for its synergistic sweetening effects, bitterness masking properties, and exceptional thermal and pH stability compared to conventional artificial sweeteners [1].

Why NHDC Procurement Requires Precise Specifications: Critical Differentiation from In-Class and Alternative Sweeteners


Substituting NHDC with another high-intensity sweetener or a closely related dihydrochalcone analogue carries significant functional and economic risk. While compounds such as naringin dihydrochalcone (NDC), aspartame, saccharin, and steviol glycosides are often grouped under 'intense sweeteners,' their quantitative performance differs markedly across sweetness potency, temporal onset and persistence, bitterness masking efficacy, and processing stability [1]. For example, NHDC is 300–1,000× sweeter than sucrose, whereas NDC is only 300× sweeter, representing a >3-fold potency difference that directly impacts cost-in-use [2]. Furthermore, unlike aspartame, which degrades rapidly at elevated temperatures and under acidic or basic conditions, NHDC remains stable across a broad pH range (2–10) and withstands UHT processing, making it uniquely suited for thermally processed beverages [3]. Its characteristic slow onset and lingering sweetness, combined with a distinctive licorice-like note, also preclude simple one-to-one replacement without sensory reformulation [1]. These documented, quantifiable differences underscore the necessity of selecting the exact compound rather than a generic 'dihydrochalcone' or 'artificial sweetener' for performance-critical applications.

NHDC Quantitative Differentiation Data: Head-to-Head Comparisons Against Closest Analogs and Alternative Sweeteners


NHDC vs. Naringin Dihydrochalcone (NDC): >3-Fold Superior Sweetness Potency in Beverage Applications

In head-to-head sensory evaluations conducted in orange drink matrices, neohesperidin dihydrochalcone (NHDC) exhibited a sweetness equivalence of 3.8–6.4× that of saccharin, whereas naringin dihydrochalcone (NDC)—the closest structural analog—achieved only 0.19–0.21× that of saccharin. This represents a 20- to 30-fold potency advantage for NHDC over NDC in real beverage systems, translating directly to significantly lower usage rates and reduced cost-in-use for equivalent sweetness [1]. Furthermore, in terms of sucrose equivalence, NHDC is reported as approximately 1,000× sweeter than sucrose compared to 300× for NDC, confirming a >3-fold potency differential that is independent of the reference sweetener used [2].

Sweetness Potency Beverage Formulation Cost-in-Use

NHDC vs. Naringin Dihydrochalcone (NDC): Superior Antioxidant Capacity in FRAP and Radical-Scavenging Assays

In a comparative structure-activity relationship study of five dihydrochalcones, neohesperidin dihydrochalcone demonstrated significantly higher antioxidant activity than naringin dihydrochalcone across multiple redox-based assays. Specifically, in the ferric-reducing antioxidant power (FRAP) assay, the relationship was established as: NHDC > NDC. This superiority was consistently reproduced in DPPH•-scavenging, ABTS•+-scavenging, and superoxide radical (•O₂⁻)-scavenging assays [1]. The structural basis for this enhanced activity is the presence of an additional methoxy (–OCH₃) group in NHDC, which enhances electron transfer and hydrogen atom transfer potential through p-π conjugation, whereas NDC lacks this moiety [1].

Antioxidant Activity Functional Ingredients Oxidative Stability

NHDC vs. Naringin Dihydrochalcone (NDC): Functional Bitterness Suppression Efficacy in Citrus Matrices

At suprathreshold concentrations, neohesperidin dihydrochalcone (NHDC) effectively suppressed naringin bitterness, a critical functional requirement in citrus-based beverages and functional foods. In direct contrast, naringin dihydrochalcone (NDC) failed to suppress naringin bitterness under identical suprathreshold testing conditions [1]. This functional dichotomy is particularly notable given that both compounds derive from the same flavonoid class, yet only NHDC provides the dual benefit of intense sweetness combined with bitterness masking of the very bitter principles (e.g., naringin, limonin) that are co-extracted with natural citrus flavoring materials [1].

Bitterness Masking Sensory Modulation Citrus Beverages

NHDC vs. Aspartame: Thermal and pH Stability Enabling UHT Processing and Long Shelf-Life

Unlike aspartame, which degrades rapidly under elevated temperatures and is unstable outside a narrow pH range, neohesperidin dihydrochalcone exhibits exceptional stability across a broad pH spectrum and withstands high-temperature processing. Kinetic studies conducted at 30–60°C and pH values from 1–7 demonstrated pseudo-first order degradation kinetics with maximum stability observed at pH 3–5 [1]. These data indicate that NHDC would remain stable throughout the normal shelf-life of soft drinks and would withstand pasteurization and ultra-high temperature (UHT) processes [1]. In contrast, aspartame undergoes significant degradation under similar thermal and pH stress, limiting its use to applications with mild processing conditions [2]. Additional studies at pH 4.50 revealed an activation energy (Eₐ) of 45.8 kJ mol⁻¹ and a t₉₀% (time to 10% degradation) of 164 days at 20°C [3].

Thermal Stability pH Stability Shelf-Life Beverage Processing

NHDC Temporal Profile Differentiation: Quantified Delayed Onset and Prolonged Persistence vs. Aspartame and Cyclamate

Quantitative psychophysical characterization revealed that neohesperidin dihydrochalcone (NHDC) exhibits a concentration-response (C-R) function with a saturation plateau around 10–13% sucrose equivalent, similar to aspartame and cyclamate [1]. However, time-intensity (T-I) analysis demonstrated that the temporal characteristics of aspartame and cyclamate are comparable to those of sucrose and maltitol, whereas NHDC's T-I profile contrasts sharply due to its significantly longer onset time and extended persistence time [1]. This quantified temporal difference is further characterized by a persistent water-sweet aftertaste that decays according to a negative exponential function and increases with sweetener concentration [2].

Temporal Sweetness Sensory Profile Flavor Modulation

NHDC Safety Profile: Updated 2022 EFSA ADI of 20 mg/kg bw/day with Wide Margin of Exposure

The European Food Safety Authority (EFSA) re-evaluated neohesperidine dihydrochalcone (E 959) as a food additive in 2022 and derived an updated acceptable daily intake (ADI) of 20 mg/kg body weight per day, based on a no observed adverse effect level (NOAEL) of 4,000 mg/kg bw per day from a 13-week rat study, applying standard uncertainty factors of 100 for inter- and intraspecies differences and a factor of 2 for subchronic-to-chronic extrapolation [1]. Dietary exposure estimates at the 95th percentile ranged from 0.01 to 0.24 mg/kg bw per day, well below the derived ADI, leading the Panel to conclude that dietary exposure at reported uses and use levels does not raise a safety concern [1]. This represents a four-fold increase from the earlier SCF-established ADI of 5 mg/kg bw/day [1].

Safety Regulatory Compliance ADI Risk Assessment

NHDC Optimal Use Scenarios: Evidence-Based Applications for Procurement and Formulation


Thermally Processed Beverages Requiring UHT or Pasteurization

Based on demonstrated stability across pH 3–5 and ability to withstand pasteurization and UHT processes without significant degradation [10], NHDC is uniquely suited for sweetening thermally processed beverages including canned soft drinks, ready-to-drink teas, functional waters, and UHT dairy alternatives. The t₉₀% of 164 days at 20°C (pH 4.50) confirms ambient shelf-life stability [9], while the updated ADI of 20 mg/kg bw/day [6] supports safe use across all age groups. Formulators can leverage NHDC's stability advantage over aspartame to eliminate sweetener degradation concerns during thermal processing and extended storage.

Citrus-Based Beverages Requiring Simultaneous Sweetening and Debittering

NHDC's demonstrated ability to effectively suppress naringin bitterness at suprathreshold concentrations—a function that naringin dihydrochalcone fails to perform [10]—makes it the preferred single-ingredient solution for citrus juices, grapefruit beverages, and functional drinks containing bitter flavonoids. Its 3.8–6.4× saccharin sweetness equivalence in orange drink matrices [9] and >3-fold potency advantage over NDC [6] translate to lower usage rates (typically 4–5 ppm as flavor enhancer; 10–30 ppm as sweetener) [7] and reduced cost-in-use compared to less potent alternatives.

Long-Lasting Sweetness Applications Including Chewing Gum and Pharmaceutical Lozenges

The quantified temporal profile of NHDC—characterized by a slower onset time and significantly extended persistence time compared to aspartame and cyclamate [10]—directly supports its use in applications where sustained sweetness is a functional requirement. The water-sweet aftertaste that decays according to a negative exponential function [9] provides lingering sweetness ideal for chewing gum, breath mints, throat lozenges, and pharmaceutical oral dosage forms where sweetness needs to persist throughout the entire consumption period.

Functional Foods and Nutraceuticals Leveraging Dual Sweetener-Antioxidant Functionality

NHDC's superior antioxidant capacity compared to naringin dihydrochalcone across FRAP, DPPH•, ABTS•+, and superoxide radical-scavenging assays [10] positions it as a dual-functional ingredient for functional beverages, dietary supplements, and wellness products. The enhanced electron transfer and hydrogen atom transfer potential conferred by its unique –OCH₃ moiety [10] enables formulators to simultaneously deliver intense sweetness and oxidative stability benefits from a single ingredient, simplifying ingredient declarations and potentially supporting antioxidant-related label claims.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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